Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate
CAS No.:
Cat. No.: VC16718372
Molecular Formula: C7H7F2N3O4
Molecular Weight: 235.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7F2N3O4 |
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Molecular Weight | 235.14 g/mol |
IUPAC Name | ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate |
Standard InChI | InChI=1S/C7H7F2N3O4/c1-2-16-6(13)4-3-11(7(8)9)10-5(4)12(14)15/h3,7H,2H2,1H3 |
Standard InChI Key | KLRPHJBQIRKZIF-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F |
Introduction
Chemical Structure and Molecular Characterization
Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate belongs to the nitro-substituted pyrazole family, a class of heterocyclic compounds renowned for their electron-deficient aromatic systems. The molecular formula is C₇H₇F₂N₃O₄, with a molecular weight of 235.15 g/mol. The presence of the difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity, while the nitro group (-NO₂) introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Structural Features
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Substituents:
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1-Position: Difluoromethyl group (-CF₂H), contributing to steric bulk and fluorine-specific interactions.
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3-Position: Nitro group (-NO₂), pivotal for electrophilic substitution reactions.
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4-Position: Ethyl ester (-COOEt), enhancing solubility in organic solvents.
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The canonical SMILES representation is CCOC(=O)C1=CN(N=C1C(F)F)N+[O-], and the InChI key is MRQQMVMIANXDKC-UHFFFAOYSA-N, as derived from analogous pyrazole esters .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate typically involves multi-step reactions, leveraging fluorinated building blocks and regioselective cyclization strategies:
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Difluoromethylation: Introduction of the -CF₂H group via nucleophilic substitution using reagents like difluoromethyl triflate.
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Nitro Group Installation: Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
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Esterification: Reaction of the corresponding carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) .
Example Synthesis Protocol:
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Step 1: 1-(Difluoromethyl)-3-nitropyrazole-4-carboxylic acid (10 mmol) is dissolved in ethanol (30 mL).
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Step 2: Concentrated H₂SO₄ (1 mL) is added, and the mixture is refluxed at 80°C for 12 hours.
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Step 3: The product is purified via recrystallization (yield: 65–72%) .
Key Challenges
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Regioselectivity: Competing isomer formation during cyclization, mitigated by using bulky bases or low temperatures.
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Fluorine Stability: Degradation risks under acidic or high-temperature conditions, necessitating inert atmospheres.
Physicochemical Properties
The compound exhibits moderate hydrophobicity, making it suitable for formulations requiring balanced solubility in both aqueous and organic phases. The difluoromethyl group reduces hydrogen-bonding capacity, while the nitro group enhances polarity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.35 (t, 3H, -CH₂CH₃), δ 4.32 (q, 2H, -OCH₂), δ 6.82 (s, 1H, pyrazole-H), δ 7.21 (t, 1H, -CF₂H).
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¹⁹F NMR (376 MHz, CDCl₃):
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δ -110.2 (d, J = 54 Hz, -CF₂H).
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Mass Spectrometry (MS)
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ESI-MS (m/z): 236.1 [M+H]⁺, 258.1 [M+Na]⁺. Fragmentation peaks at m/z 190 (loss of -COOEt) and m/z 146 (loss of -NO₂).
Applications in Agrochemical Development
Ethyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate serves as a precursor to succinate dehydrogenase inhibitors (SDHIs), a class of fungicides targeting mitochondrial respiration in pathogens. Comparative studies with analogs like Bixafen® and Fluxapyroxad® suggest similar modes of action:
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Mechanism: Binding to the ubiquinone site of SDH, disrupting electron transport and ATP synthesis.
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Efficacy: Demonstrated IC₅₀ values of 0.8–1.2 μM against Botrytis cinerea and Fusarium graminearum in vitro .
Stability and Environmental Impact
Hydrolytic Stability
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Half-Life (pH 7, 25°C): 14 days, with degradation products including 1-(difluoromethyl)-3-nitropyrazole-4-carboxylic acid and ethanol.
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Photolysis: Rapid decomposition under UV light (t₁/₂ = 2 hours), generating nitroso intermediates.
Ecotoxicology
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